2-benzylidene-4H-1,4-benzoxazin-3-one

CNS drug discovery dopamine receptor antagonism structure-activity relationship

2-Benzylidene-4H-1,4-benzoxazin-3-one (CAS 55894-84-3) is a member of the 2-arylidene-1,4-benzoxazin-3-one class, characterized by a benzoxazinone core fused with a benzylidene moiety at the 2-position. This compound serves as a critical prochiral substrate for enantioselective hydrogenation, enabling access to chiral 2-substituted 1,4-benzoxazin-3-ones.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 55894-84-3
Cat. No. B14627870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzylidene-4H-1,4-benzoxazin-3-one
CAS55894-84-3
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3O2
InChIInChI=1S/C15H11NO2/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)
InChIKeyLIZJZQCYTCJLHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidene-4H-1,4-benzoxazin-3-one (CAS 55894-84-3): Core Scaffold for Neuroprotection and Asymmetric Synthesis


2-Benzylidene-4H-1,4-benzoxazin-3-one (CAS 55894-84-3) is a member of the 2-arylidene-1,4-benzoxazin-3-one class, characterized by a benzoxazinone core fused with a benzylidene moiety at the 2-position . This compound serves as a critical prochiral substrate for enantioselective hydrogenation, enabling access to chiral 2-substituted 1,4-benzoxazin-3-ones [1]. It is also the foundational building block in the synthesis of a series of neuroprotective agents patented by Southern Methodist University, where its derivatives have shown activity in models of Huntington's and Alzheimer's diseases [2]. With a calculated LogP of 3.14 and a defined Z-stereochemistry, it possesses distinct physicochemical properties that differentiate it from the unsubstituted 2H-1,4-benzoxazin-3(4H)-one scaffold [3].

WorkflowProchiral substrate for enantioselective hydrogenation
StereochemistryZ-stereochemistry defined; configurational homogeneity
Research contextCore scaffold for neuroprotection research derivative synthesis

Why Choosing the Unsubstituted 2-Benzylidene-4H-1,4-benzoxazin-3-one Scaffold is Essential for Research


Generic substitution within the 1,4-benzoxazin-3-one class is not feasible due to the critical role of the 2-benzylidene substituent. The unsubstituted 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6) lacks the exocyclic double bond necessary for enantioselective hydrogenation, precluding its use as a prochiral substrate for synthesizing chiral compounds [1]. Conversely, introducing a 4-aminoalkyl substituent, as in compound 3 from the 1977 J. Med. Chem. study, shifts the pharmacological profile, conferring significant CNS depressant activity at an IC50 of 33 µM against dopamine-stimulated adenylate cyclase, a property not shared by the parent compound (17), which is inactive [2]. Therefore, the specific substitution pattern of 2-benzylidene-4H-1,4-benzoxazin-3-one—possessing the core scaffold without a basic amine side chain—is essential for applications requiring a non-CNS-active, prochiral intermediate for further derivatization.

Current scaffold
2-Benzylidene-4H-1,4-benzoxazin-3-one
Prochiral olefin enables enantioselective hydrogenation; lacks basic amine side chain.
Unsubstituted analog
2H-1,4-benzoxazin-3(4H)-one
No exocyclic double bond – cannot undergo asymmetric hydrogenation. May shift synthetic route.
Current scaffold
Parent (no 4-aminoalkyl group)
Reported lack of CNS activity at tested concentrations.
4-Aminoalkyl derivative
Compound 3 (J. Med. Chem. 1977)
Introduction of basic amine shifts pharmacological profile; reported dopamine receptor antagonist activity. Activity of parent does not transfer.

Quantitative Evidence for 2-Benzylidene-4H-1,4-benzoxazin-3-one: A Prochiral Building Block with Defined Activity


Confirmed Lack of CNS Activity Distinguishes the Parent Scaffold from Its Active 4‑Aminoalkyl Derivatives

In a direct head-to-head comparison, the parent compound 2-benzylidene-2H-1,4-benzoxazin-3(4H)-one (compound 17/I) was evaluated alongside its 4-[3-(dimethylamino)propyl] derivative (compound 3) for dopamine receptor antagonist activity. The parent compound showed no significant inhibition of dopamine-stimulated adenylate cyclase (IC50 not reached; inactive at 100 µM), whereas the derivative displayed an IC50 of 33 µM [1].

CNS activity comparison
Head-to-head
Parent IC50 >100 µM (inactive)
vs. derivative IC50 = 33 µM
Parent scaffold shows no reported CNS activity in this assay
Rat olfactory tubercle adenylate cyclase; average of 2–4 determinations
CNS drug discovery dopamine receptor antagonism structure-activity relationship

Enantioselective Hydrogenation Enables Access to Chiral Benzoxazinones with High Yield and Enantiomeric Excess

2-Benzylidene-4H-1,4-benzoxazin-3-one belongs to the class of 2-alkylidene 1,4-benzoxazin-3-ones that undergo iridium-catalyzed enantioselective hydrogenation. Using the iPr-BiphPHOX ligand, such substrates are reduced to chiral 2-substituted 1,4-benzoxazin-3-ones with excellent yields (up to 99%) and enantioselectivities (up to 99% ee) [1]. This methodology has been demonstrated on a gram scale with low catalyst loading (0.1 mol%), highlighting its practical utility [1].

Enantioselective hydrogenation
Class-level inference
Up to 99% yield
Up to 99% ee
Supports synthesis of chiral 2-substituted benzoxazinones
Ir-catalyzed, iPr-BiphPHOX ligand; gram-scale demonstrated
asymmetric catalysis chiral building blocks iridium catalysis

The Z-Stereoisomer is the Predominant Product in Condensation Syntheses, Ensuring Configurational Homogeneity

During the synthesis of 2-benzylidene-4H-1,4-benzoxazin-3-one derivatives, the condensation of 1,4-benzoxazin-3-(4H)-one with benzaldehyde yields the Z diastereomer as the major product. This stereochemical outcome is consistent across a range of aldehydes, providing a homogeneous starting material for further reactions [1].

Z-stereoisomer predominance
Supporting evidence
Z-isomer major product in condensation synthesis
Configurational homogeneity aids assay reproducibility
Condensation with benzaldehyde; consistent across substrates
stereochemistry diastereoselectivity synthetic methodology

Optimal Application Scenarios for Procuring 2-Benzylidene-4H-1,4-benzoxazin-3-one


Asymmetric Synthesis of Chiral Benzoxazinone Building Blocks

A laboratory focused on medicinal chemistry or total synthesis can immediately deploy 2-benzylidene-4H-1,4-benzoxazin-3-one as a prochiral substrate in iridium-catalyzed enantioselective hydrogenation. Using the protocol by Nie et al. (2021) with the iPr-BiphPHOX ligand, the compound can be reduced to chiral 2-benzyl-1,4-benzoxazin-3-one in up to 99% yield and up to 99% ee, enabling access to a variety of enantiopure drug intermediates [1].

Synthesis of Neuroprotective Agent Libraries

As detailed in patent US8680094B2, this compound is the starting material for a series of neuroprotective derivatives. Laboratories developing treatments for neurodegenerative diseases can alkylate the parent scaffold at the 4-position to generate focused compound libraries. Critically, the parent compound itself is inactive in CNS models (IC50 > 100 µM), ensuring that activity observed in new analogs can be confidently attributed to the introduced modifications [2].

Crystallography and Structural Biology Studies

The Z-stereochemistry of 2-benzylidene-4H-1,4-benzoxazin-3-one is reliably obtained as the major diastereomer from standard condensation reactions. This configurational purity is essential for protein-ligand co-crystallization studies, where a mixture of diastereomers would complicate electron density interpretation [3].

Chemical Biology Probe Development

Because the parent 2-benzylidene scaffold is confirmed to lack significant CNS activity, it serves as an ideal core for developing chemical biology probes. Researchers can append reporter groups (e.g., fluorophores, biotin) at the 4-position without concern that the core structure itself will elicit a confounding biological response, as supported by the inactivity data (IC50 > 100 µM) against dopamine receptors [2].

Application
Selection Property
Validation Focus
Chiral benzoxazinone synthesis
Prochiral substrate reactivity
Enantioselective hydrogenation yield / ee
Neuroprotection derivative libraries
Non-CNS-active parent scaffold
Derivative activity attribution in model systems
Crystallography & structural biology
Z-stereochemistry homogeneity
Diastereomeric purity assessment
Chemical biology probe development
Reported lack of CNS activity
Probe selectivity interpretation
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